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Compound of Interest

Compound Name: 1,3-Dibromo-5-fluorobenzene

Cat. No.: B075295 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic

compound 1,3-Dibromo-5-fluorobenzene (CAS No. 1435-51-4).[1][2] Designed for

researchers, scientists, and professionals in drug development and chemical synthesis, this

document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this key fluorinated building block. The

guide integrates theoretical principles with practical experimental protocols and detailed

spectral interpretation to facilitate a thorough understanding of the molecular structure and

properties of 1,3-Dibromo-5-fluorobenzene.

Introduction
1,3-Dibromo-5-fluorobenzene is a halogenated aromatic compound with the molecular

formula C₆H₃Br₂F and a molecular weight of 253.89 g/mol .[1][2] It serves as a valuable

intermediate in the synthesis of various organic molecules, including pharmaceuticals and

liquid crystal materials. The precise arrangement of the bromine and fluorine substituents on

the benzene ring dictates its reactivity and physical properties, making unambiguous structural

confirmation through spectroscopic methods essential. This guide will delve into the

characteristic spectral signatures of 1,3-Dibromo-5-fluorobenzene, providing a foundational

understanding for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1,3-Dibromo-5-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR all provide critical
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information for structural verification.

Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra

of a liquid sample like 1,3-Dibromo-5-fluorobenzene.

Methodology:

Sample Preparation:

Accurately weigh approximately 20-50 mg of 1,3-Dibromo-5-fluorobenzene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to

dissolve a wide range of organic compounds.

Ensure complete dissolution by gentle vortexing.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5

mm NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to

singlets for each unique carbon.

Acquire the ¹⁹F NMR spectrum. This may be done with or without proton decoupling.
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Causality Behind Experimental Choices:

Deuterated Solvent: Using a deuterated solvent is crucial to avoid a large, overwhelming

solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the

spectrometer to stabilize the magnetic field (locking).

Concentration: The sample concentration is a balance between obtaining a good signal-to-

noise ratio in a reasonable time and avoiding line broadening due to high viscosity.

Shimming: A homogeneous magnetic field across the sample is vital for obtaining sharp

spectral lines and accurate coupling constant measurements.

Experimental Workflow for NMR Spectroscopy:

Caption: Workflow for acquiring NMR spectra of 1,3-Dibromo-5-fluorobenzene.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1,3-Dibromo-5-fluorobenzene is expected to show two distinct

signals for the aromatic protons.

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H-4/H-6 ~7.45 Triplet 2H
Protons ortho to

Fluorine

H-2 ~7.19 Triplet 1H
Proton para to

Fluorine

Interpretation:

The symmetry of the molecule results in the chemical equivalence of the two protons at

positions 4 and 6. These protons are ortho to the fluorine atom and meta to the two bromine

atoms. The proton at position 2 is situated between the two bromine atoms and is para to the

fluorine atom.
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The signals appear as triplets due to coupling with the neighboring fluorine and protons. The H-

4/H-6 protons are coupled to the H-2 proton and the ¹⁹F nucleus. Similarly, the H-2 proton is

coupled to the two equivalent H-4/H-6 protons and the ¹⁹F nucleus. The observed multiplicity

arises from the similar magnitudes of the ortho H-F and meta H-H coupling constants.

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of 1,3-Dibromo-5-fluorobenzene will exhibit four

signals corresponding to the four unique carbon atoms in the molecule. A key feature of the ¹³C

NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling,

which can split the carbon signals into doublets or more complex multiplets.

Carbon
Predicted Chemical
Shift (δ, ppm)

C-F Coupling (J,
Hz)

Multiplicity (in ¹³C
NMR)

C-5 ~162 ¹JCF ≈ 250 Doublet

C-1/C-3 ~123 ²JCF ≈ 25 Doublet

C-4/C-6 ~120 ³JCF ≈ 10 Doublet

C-2 ~115 ⁴JCF ≈ 3 Doublet

Interpretation:

C-5: The carbon directly attached to the highly electronegative fluorine atom (C-5) is

significantly deshielded and appears at the lowest field. It will be split into a doublet with a

large one-bond C-F coupling constant (¹JCF).

C-1/C-3: The two equivalent carbons bearing the bromine atoms are expected to appear at a

similar chemical shift. They will be split into a doublet due to a two-bond coupling with the

fluorine atom (²JCF).

C-4/C-6: The two equivalent carbons ortho to the fluorine will also appear as a doublet due to

a three-bond coupling (³JCF).

C-2: The carbon para to the fluorine atom will show a smaller four-bond coupling (⁴JCF),

appearing as a doublet.
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The presence of these C-F couplings provides definitive evidence for the position of the fluorine

atom on the benzene ring.

¹⁹F NMR Spectral Data and Interpretation
The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus.[3]

Nucleus
Predicted Chemical Shift
(δ, ppm)

Multiplicity

¹⁹F ~ -110 to -120 (vs. CFCl₃) Triplet of Triplets

Interpretation:

The chemical shift of the fluorine atom in fluorinated benzenes is sensitive to the electronic

environment created by the other substituents. The signal for the fluorine in 1,3-Dibromo-5-
fluorobenzene is expected to appear as a triplet of triplets. This arises from coupling to the two

ortho protons (H-4 and H-6) and the one para proton (H-2). The magnitude of ortho H-F

coupling is typically larger than the para H-F coupling, leading to the observed splitting pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a liquid sample.

Methodology:

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

Record a background spectrum of the clean, empty ATR crystal.
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Sample Analysis:

Place a small drop of 1,3-Dibromo-5-fluorobenzene directly onto the ATR crystal.

Acquire the sample spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Causality Behind Experimental Choices:

ATR Technique: ATR is a simple and rapid technique for liquid samples that requires minimal

sample preparation and is non-destructive.

Background Scan: A background scan is essential to subtract the absorbance of the ambient

atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting

spectrum is solely due to the sample.

Experimental Workflow for ATR-FTIR Spectroscopy:

Caption: Workflow for acquiring an ATR-FTIR spectrum.

IR Spectral Data and Interpretation
The IR spectrum of 1,3-Dibromo-5-fluorobenzene will display characteristic absorptions for a

substituted aromatic ring.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3100-3000 Weak-Medium Aromatic C-H Stretch

~1600-1400 Medium-Strong Aromatic C=C Ring Stretching

~1250-1000 Strong C-F Stretch

~900-675 Strong C-H Out-of-plane Bending

Below 800 Strong C-Br Stretch

Interpretation:

Aromatic C-H Stretch: The weak to medium intensity bands above 3000 cm⁻¹ are

characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the

presence of an aromatic ring.

Aromatic C=C Ring Stretching: The absorptions in the 1600-1400 cm⁻¹ region are due to the

stretching vibrations of the carbon-carbon double bonds within the benzene ring. The pattern

of these bands can sometimes give clues about the substitution pattern.

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F

stretching vibration.

C-H Out-of-plane Bending: The strong bands in the 900-675 cm⁻¹ region are due to the out-

of-plane bending of the aromatic C-H bonds. The specific positions of these bands are highly

characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted

benzene, a strong absorption is expected in this region.

C-Br Stretch: The C-Br stretching vibrations typically occur at lower frequencies, usually

below 800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.
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Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common ionization technique for the analysis of relatively small,

volatile organic molecules like 1,3-Dibromo-5-fluorobenzene.

Methodology:

Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

Ionization:

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the removal of an electron from the molecule,

forming a positively charged molecular ion (M⁺•).

Mass Analysis:

The molecular ion and any fragment ions formed are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection:

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Causality Behind Experimental Choices:

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to

the molecule, leading to extensive and reproducible fragmentation. This fragmentation

pattern is like a "fingerprint" for the compound and is useful for structural elucidation.
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70 eV Electron Energy: This is a standard electron energy used in EI-MS to ensure that

sufficient energy is transferred to the molecule to cause ionization and fragmentation, and to

allow for comparison with standard mass spectral libraries.

Experimental Workflow for EI-Mass Spectrometry:

Caption: Workflow for acquiring an EI mass spectrum.

Mass Spectral Data and Interpretation
The mass spectrum of 1,3-Dibromo-5-fluorobenzene will show a characteristic molecular ion

peak and several fragment ions.

m/z Relative Intensity Assignment

252/254/256 High [M]⁺• (Molecular Ion)

173/175 Medium [M - Br]⁺

94 Medium [M - 2Br]⁺

Interpretation:

Molecular Ion (M⁺•): A prominent cluster of peaks for the molecular ion is expected around

m/z 252, 254, and 256. This characteristic isotopic pattern is due to the presence of two

bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

The peak at m/z 252 corresponds to the ion with two ⁷⁹Br atoms, the peak at m/z 254

corresponds to the ion with one ⁷⁹Br and one ⁸¹Br atom, and the peak at m/z 256

corresponds to the ion with two ⁸¹Br atoms. The expected relative intensities of these peaks

are approximately 1:2:1.

Loss of a Bromine Atom ([M - Br]⁺): A common fragmentation pathway for brominated

compounds is the loss of a bromine radical. This will result in a fragment ion cluster around

m/z 173 and 175, corresponding to the loss of a ⁷⁹Br or ⁸¹Br radical, respectively.

Loss of Two Bromine Atoms ([M - 2Br]⁺): The subsequent loss of the second bromine atom

will lead to a fragment ion at m/z 94.
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Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of the structure of 1,3-Dibromo-5-fluorobenzene. ¹H, ¹³C, and ¹⁹F NMR

spectroscopy confirms the connectivity of the atoms and the substitution pattern on the

aromatic ring. IR spectroscopy identifies the key functional groups, namely the aromatic C-H,

C=C, C-F, and C-Br bonds. Mass spectrometry establishes the molecular weight and provides

further structural confirmation through the characteristic fragmentation pattern and isotopic

distribution of the bromine atoms. This detailed spectroscopic guide serves as a valuable

resource for scientists working with this important chemical intermediate, ensuring its correct

identification and facilitating its use in further research and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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